2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
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Overview
Description
2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring:
Attachment of the Piperidine Ring: The triazole ring is then linked to a piperidine derivative through nucleophilic substitution reactions.
Formation of the Pyridine Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H20N6O |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
InChI |
InChI=1S/C16H20N6O/c17-12-15-1-4-18-16(11-15)23-13-14-2-6-21(7-3-14)9-10-22-8-5-19-20-22/h1,4-5,8,11,14H,2-3,6-7,9-10,13H2 |
InChI Key |
MDNNACNDKNPBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)CCN3C=CN=N3 |
Origin of Product |
United States |
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